![molecular formula C11H11NO3 B1358413 5-Methoxy-1-methyl-1h-indole-3-carboxylic acid CAS No. 172596-63-3](/img/structure/B1358413.png)
5-Methoxy-1-methyl-1h-indole-3-carboxylic acid
Overview
Description
5-Methoxy-1-methyl-1h-indole-3-carboxylic acid is an indolyl carboxylic acid . It is a derivative of 1-Methylindole-3-carboxylic acid and can be used for the preparation of pyrrolizidine esters, amides, and ureas as 5-HT4 receptor ligands .
Synthesis Analysis
A concise, regioselective, and highly efficient strategy for the construction of 6-bromo-5-methoxy-1 H -indole-3-carboxylic acid has been developed through trifluoroacetylated indole driven hydrolysis .Molecular Structure Analysis
The molecular formula of 5-Methoxy-1-methyl-1h-indole-3-carboxylic acid is C10H9NO3 . The InChI representation is InChI=1S/C10H9NO3/c1-14-6-2-3-9-7 (4-6)8 (5-11-9)10 (12)13/h2-5,11H,1H3, (H,12,13) .Chemical Reactions Analysis
The compound can be prepared by the esterification of indole-5-carboxylic acid .Physical And Chemical Properties Analysis
The compound has a molecular weight of 191.18 g/mol . It has a topological polar surface area of 62.3 Ų and a complexity of 231 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Neuroprotective Agent Development
This compound has been utilized in the synthesis of neuroprotective agents. For instance, derivatives of 5-Methoxy-indole carboxylic acid have shown potential in modulating inflammatory and anti-oxidative pathways in mouse models of Parkinson’s Disease (PD), indicating its relevance in neurodegenerative disease research .
Synthesis of Protein Kinase Inhibitors
It serves as a precursor in the biosynthesis of inhibitors of protein kinases. These inhibitors are crucial in regulating cellular processes and have implications in cancer therapy and other diseases where protein kinases play a pivotal role .
Metal-Free Organic Synthesis
The compound is involved in metal-free Friedel-Crafts alkylation, which is an important reaction in organic synthesis for constructing complex molecules without the need for metal catalysts, thus reducing potential environmental and health hazards .
Preparation of Indirubin Derivatives
Indirubin derivatives, which have applications in anticancer treatments, can be synthesized using 5-Methoxy-1-methyl-1h-indole-3-carboxylic acid. These derivatives are studied for their ability to inhibit cyclin-dependent kinases, which are essential for cell cycle regulation .
Anticancer Immunomodulators
This indole derivative is used to prepare pyridyl-ethenyl-indoles, which show promise as anticancer immunomodulators. These compounds can potentially modulate the immune system to target cancer cells more effectively .
Autoxidative Coupling Reactions
The compound is also used in autoxidative coupling reactions to prepare indolyl-quinolines, which are important for their diverse pharmacological activities including antimicrobial and antitumor properties .
Synthesis of Anthranilic Acids
Anthranilic acids have various pharmaceutical applications and can be synthesized from 5-Methoxy-1-methyl-1h-indole-3-carboxylic acid using bromamine-B oxidant and palladium chloride catalyst. This showcases the compound’s versatility in medicinal chemistry .
Plant Hormone Research
Indole derivatives like 5-Methoxy-1-methyl-1h-indole-3-carboxylic acid are structurally related to plant hormones such as indole-3-acetic acid. Research into these relationships can lead to advancements in agricultural sciences and plant biology .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It’s known that indole derivatives show various biologically vital properties .
properties
IUPAC Name |
5-methoxy-1-methylindole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-6-9(11(13)14)8-5-7(15-2)3-4-10(8)12/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAXCWZGYZFOGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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